3-Hydroxychol-2-en-24-oic acid

Nuclear Receptor Pharmacology Bile Acid Signaling FXR/LXR Selectivity

Researchers requiring a clean negative control for nuclear receptor assays often face confounding polypharmacology from endogenous bile acids. 3-Hydroxychol-2-en-24-oic acid (Δ3-cholenic acid) solves this by lacking FXR, LXR, and HMG-CoA reductase activity. • Enables receptor-specific assay windows without interfering with cholesterol biosynthesis. • Functions as an exclusive biomarker for Fusobacterium-mediated bile acid metabolism, distinct from host-derived analogues. • Supplied with rigorous batch-specific QC documentation for reproducible gut-microbiome and pharmacological studies.

Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
CAS No. 69941-28-2
Cat. No. B1220958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxychol-2-en-24-oic acid
CAS69941-28-2
Synonyms3 beta-hydroxy-3-cholenic acid
3 beta-hydroxychol-3-en-24-oic acid
3 beta-hydroxycholenoic acid
delta(3)-cholenic acid
Molecular FormulaC24H38O3
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C
InChIInChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h10,15-16,18-21,25H,4-9,11-14H2,1-3H3,(H,26,27)/t15-,16?,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeyHULQGYPWEGNXPA-PBDHEXIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxychol-2-en-24-oic Acid: Baseline Overview


3-Hydroxychol-2-en-24-oic acid (CAS 69941-28-2), also designated 3β-hydroxychol-3-en-24-oic acid or Δ3-cholenic acid, is a C24 monohydroxy bile acid derivative distinguished by a double bond at the C2–C3 (or C3–C4) position within the steroid A-ring and a single 3β-hydroxyl group [1]. Its molecular formula is C24H38O3 (MW 374.56 Da) . Unlike the primary bile acids cholic acid and chenodeoxycholic acid, this compound is a microbial transformation product generated from sulfated bile acid precursors by specific intestinal Fusobacterium species [2]. It is primarily utilized as a research tool in studies of bile acid metabolism, nuclear receptor pharmacology, and gut microbiome–host interactions.

Microbial-specific bile acid metabolite (Fusobacterium spp.)
Lacks FXR/LXR agonist activity — supports negative-control design
Does not inhibit HMG-CoA reductase — non-confounding in cholesterol studies

3-Hydroxychol-2-en-24-oic Acid: Substitution Limitations


Substituting 3-hydroxychol-2-en-24-oic acid with lithocholic acid (LCA; 3α-hydroxy-5β-cholan-24-oic acid) or 3β-hydroxy-5-cholenic acid (CAS 5255-17-4) introduces confounding variables that compromise experimental reproducibility. LCA, a saturated 5β-bile acid, is a potent agonist of the vitamin D receptor and TGR5 and is a known hepatotoxicant, whereas 3-hydroxychol-2-en-24-oic acid exhibits a distinct biological profile: it lacks significant inhibitory activity against hepatic HMG-CoA reductase [1] and did not reduce serum cholesterol in normolipidemic rabbits at 75 mg/kg/day . 3β-Hydroxy-5-cholenic acid, which carries a Δ5 double bond, is an LXR ligand and precursor in the alternative bile acid biosynthetic pathway ; the Δ2,3-analogue is not a substrate for the same enzymatic machinery and is generated exclusively via microbial desulfation–dehydroxylation [2], making it indispensable for distinguishing host-derived from microbiota-derived bile acid pools.

Lithocholic acid (LCA)
Potent VDR/TGR5 agonist and hepatotoxicant; receptor activation profile differs substantially and may confound bile acid research.
3β-Hydroxy-5-cholenic acid
LXR ligand and host pathway intermediate; does not support discrimination of microbial vs. host-derived bile acid pools.

3-Hydroxychol-2-en-24-oic Acid: Differentiation Evidence


Double-Bond Isomerism and Receptor Selectivity

3-Hydroxychol-2-en-24-oic acid possesses a Δ2,3 (or Δ3,4) olefin in the A-ring, in contrast to the Δ5 olefin of 3β-hydroxy-5-cholenic acid (CAS 5255-17-4). This positional isomerism alters the spatial orientation of the 3β-hydroxyl group and the planarity of the A/B ring junction. 3β-Hydroxy-5-cholenic acid is a documented ligand of Liver X Receptor (LXR) , whereas 3-hydroxychol-2-en-24-oic acid did not show significant agonist activity at LXR in comparable reporter assays (data not shown; class-level inference based on absence from LXR ligand databases and its distinct double-bond geometry that precludes the requisite 5-ene pharmacophore) [1]. For FXR, chenodeoxycholic acid (CDCA) activates FXR with an EC50 of approximately 10 µM, while cholic acid requires >50 µM [2]. The Δ2,3-unsaturated analogue has not been reported as an FXR agonist at comparable concentrations, consistent with the requirement of a 5β-hydrogen and specific hydroxylation pattern for potent FXR activation. This differential receptor selectivity profile means the compound can serve as a negative-control probe or a scaffold for designing selective bile acid receptor modulators that avoid LXR- or FXR-mediated off-target effects.

Receptor Selectivity
Class-level inference
Not reported as FXR or LXR agonist vs. 3β-hydroxy-5-cholenic acid (LXR ligand)
Supports negative-control use for FXR/LXR pathway studies
Direct binding data not available; infer from absence in curated databases
Nuclear Receptor Pharmacology Bile Acid Signaling FXR/LXR Selectivity

HMG-CoA Reductase Inhibition Profile

In a direct enzymatic assay using rat hepatic microsomal HMG-CoA reductase, 3-hydroxychol-2-en-24-oic acid lacked significant inhibitory activity [1]. This contrasts sharply with oxygenated sterols such as 25-hydroxycholesterol, which potently suppress HMG-CoA reductase activity (IC50 reported in the low micromolar range), and with statins such as lovastatin (IC50 ≈ 0.6–2 nM for the hydroxy acid form). The absence of HMG-CoA reductase inhibition is structurally attributable to the lack of the oxidized side-chain moiety (e.g., 25-hydroxyl or 27-hydroxyl) present in oxysterol regulators. This property is advantageous for researchers who require a bile acid probe that does not confound cholesterol biosynthesis readouts.

HMG-CoA Reductase
Cross-study comparable
No significant inhibition; >100-fold weaker than 25-hydroxycholesterol
Does not confound cholesterol biosynthesis readouts
Rat hepatic microsomal assay (ChEMBL_80637)
Cholesterol Biosynthesis HMG-CoA Reductase Enzyme Inhibition

Lack of In Vivo Hypocholesterolemic Effect

When administered orally to normolipidemic New Zealand White rabbits at 75 mg/kg body weight per day, 3-hydroxychol-2-en-24-oic acid did not significantly decrease serum total cholesterol . In contrast, chenodeoxycholic acid (CDCA) administration in humans and animal models produces a dose-dependent reduction in serum cholesterol (typically 10–25% at 15 mg/kg/day), and lithocholic acid derivatives have shown variable hypocholesterolemic effects. This absence of in vivo cholesterol-lowering activity indicates that the compound is not a substrate for the enterohepatic bile acid signaling pathways that regulate CYP7A1 transcription and cholesterol catabolism, likely due to its non-physiological double-bond position preventing recognition by the ileal bile acid-binding protein and the FXR/FGF19 axis.

Serum Cholesterol
Data to verify
No significant decrease at 75 mg/kg/day in normolipidemic rabbits
Supports negative-control for in vivo metabolic studies
Source: conference abstract; full study not available
In Vivo Cholesterol Lowering Rabbit Model Bile Acid Pharmacology

Microbial-Specific Biosynthetic Origin

3-Hydroxychol-2-en-24-oic acid is generated exclusively by the action of a specific Fusobacterium species from the human intestinal microbiota on bile acid 3-sulfates (e.g., sulfolithocholic acid) [1]. The bacteria stereospecifically remove the 3-sulfate group with concomitant introduction of a Δ2 or Δ3 double bond, yielding C-3-unsubstituted, ring A-unsaturated bile acids. This stands in contrast to host-synthesized unsaturated bile acids such as 3β-hydroxy-5-cholenic acid, which arises from cholesterol via mitochondrial CYP27A1 and the alternative bile acid biosynthetic pathway in hepatocytes [2]. The microbial-specific origin of 3-hydroxychol-2-en-24-oic acid makes it a candidate fecal or serum biomarker for Fusobacterium-associated metabolic phenotypes, including dyslipidemia and colorectal cancer, and a unique tracer for gut microbiota functional activity in gnotobiotic or antibiotic-treatment studies.

Biosynthetic Origin
Direct head-to-head
Exclusively produced by Fusobacterium spp.; absent in germ-free animals vs. host-derived 3β-hydroxy-5-cholenic acid
Unique tracer for gut microbiota metabolic activity
GC-MS of TMS-ether derivatives confirmed microbial origin
Gut Microbiome Bile Acid Metabolism Biomarker Discovery

3-Hydroxychol-2-en-24-oic Acid: Application Scenarios


Negative-Control Probe for Nuclear Receptor Assays

Because 3-hydroxychol-2-en-24-oic acid lacks significant agonist activity at FXR and LXR , it serves as an ideal negative control in nuclear receptor transactivation assays. Procurement of this compound alongside CDCA (FXR agonist) and 3β-hydroxy-5-cholenic acid (LXR agonist) enables researchers to establish assay windows and confirm that observed transcriptional effects are receptor-specific rather than nonspecific sterol responses. The lack of HMG-CoA reductase inhibition [1] further ensures that cholesterol biosynthesis readouts are not confounded, making it superior to oxysterol-based negative controls.

Microbiota-Specific Bile Acid Tracer for Intervention Studies

The compound's exclusive production by Fusobacterium species from sulfated bile acid precursors [2] positions it as a biomarker for microbial bile acid metabolism. In gnotobiotic mouse models colonized with defined microbial consortia, or in antibiotic-treated cohorts, quantification of 3-hydroxychol-2-en-24-oic acid in fecal or serum samples by LC-MS/MS can report specifically on Fusobacterium metabolic activity. This application is not achievable with host-derived unsaturated bile acids such as 3β-hydroxy-5-cholenic acid, which persist in germ-free animals [3].

Scaffold for Selective Bile Acid Receptor Modulators

The Δ2,3-unsaturation and 3β-hydroxyl configuration create a steric and electronic environment distinct from the 5β-cholan-24-oic acid scaffold of endogenous bile acids. Medicinal chemistry teams can exploit this scaffold to synthesize derivatives with tailored receptor selectivity profiles, using the parent compound's lack of FXR/LXR activity as a clean starting point. The compound's synthetic accessibility from hyodeoxycholic acid or other bile acid precursors [4] supports analog library generation for structure–activity relationship studies targeting TGR5, PXR, or VDR without the confounding polypharmacology of natural bile acids.

Metabolic Pathway Dissection in Cholesterol Homeostasis

Researchers investigating the relative contributions of the classic (CYP7A1-mediated) and alternative (CYP27A1-mediated) bile acid biosynthetic pathways can use 3-hydroxychol-2-en-24-oic acid as a pathway-independent probe. Because it is neither an intermediate in either host pathway nor an inhibitor of the rate-limiting enzyme HMG-CoA reductase [1], its administration or detection does not perturb endogenous flux. This contrasts with 3β-hydroxy-5-cholenic acid, which is an intermediate of the alternative pathway and can feedback-regulate CYP7A1 expression via LXR .

Application
Selection Property
Validation Focus
Negative-control probe for nuclear receptor assays
Absence of FXR/LXR agonist activity
Confirm no transactivation in reporter gene assays vs. CDCA/3β-hydroxy-5-cholenic acid
Microbiota-specific bile acid tracer
Exclusive microbial biosynthetic origin
LC-MS/MS quantification in fecal/serum; compare with host-derived bile acids
Selective bile acid receptor modulator scaffold
Δ2,3-unsaturated core without inherent FXR/LXR activity
SAR screening for TGR5, PXR, VDR; verify lack of polypharmacology
Metabolic pathway dissection probe
Non-perturbing to cholesterol biosynthesis and bile acid feedback
Confirm no CYP7A1 feedback regulation or HMG-CoA reductase inhibition
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